molecular formula C11H9N3O4 B11672402 N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

Katalognummer: B11672402
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: HJBBAOQLJXFKRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position and a furan ring substituted with a nitro group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-methylpyridine, is nitrated to introduce a nitro group at the 2-position.

    Formation of the Furan Derivative: The furan ring is nitrated to introduce a nitro group at the 5-position.

    Coupling Reaction: The nitrated pyridine and furan derivatives are coupled using a suitable coupling agent such as carbodiimide to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Potassium permanganate in an acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Reduction: Formation of N-(5-aminopyridin-2-yl)-5-nitrofuran-2-carboxamide.

    Oxidation: Formation of N-(5-nitrosopyridin-2-yl)-5-nitrofuran-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its potential antimicrobial properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial DNA or proteins, leading to antimicrobial effects. The pyridine ring can also interact with various enzymes, inhibiting their activity and contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide: Similar compounds include other nitrofuran derivatives and pyridine derivatives with similar substitution patterns.

    This compound: Similar compounds include this compound and this compound.

Uniqueness

This compound is unique due to its specific combination of a nitrofuran and a pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H9N3O4

Molekulargewicht

247.21 g/mol

IUPAC-Name

N-(5-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H9N3O4/c1-7-2-4-9(12-6-7)13-11(15)8-3-5-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15)

InChI-Schlüssel

HJBBAOQLJXFKRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.